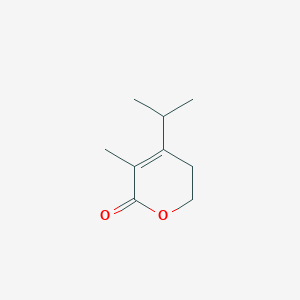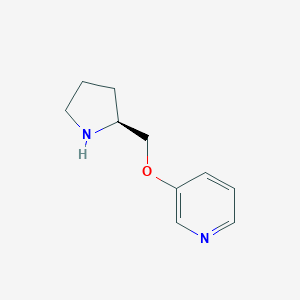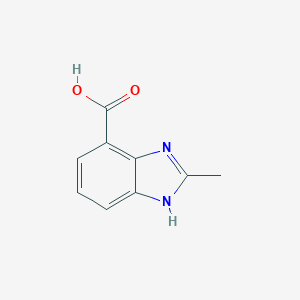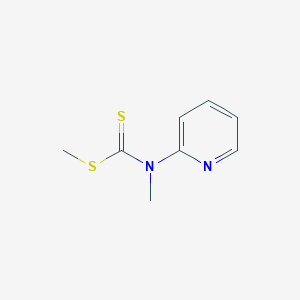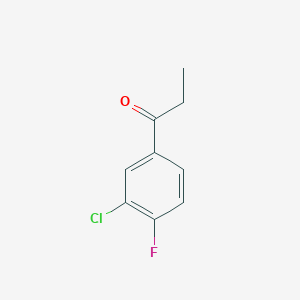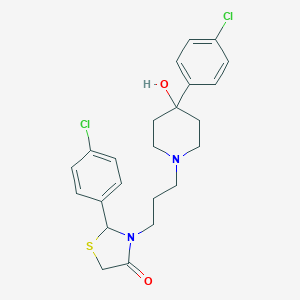
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone, also known as TAK-242, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been studied extensively for its potential applications in the field of medicine.
作用机制
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone acts as a selective inhibitor of toll-like receptor 4 (TLR4), which is a key mediator of the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the production of pro-inflammatory cytokines and chemokines. By inhibiting TLR4, 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can reduce the production of these inflammatory mediators.
生化和生理效应
In vitro studies have shown that 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated the anti-inflammatory effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in animal models of sepsis, arthritis, and cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in laboratory experiments is its specificity for TLR4. This allows researchers to selectively inhibit TLR4 signaling without affecting other signaling pathways. However, one limitation of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone is its relatively low potency compared to other TLR4 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
未来方向
Future research on 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Studies could also investigate the potential synergistic effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone with other anti-inflammatory agents. Additionally, research could explore the use of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
合成方法
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form 4-chloro-N-(4-chlorophenyl)benzohydrazide. This intermediate is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine and 3-bromopropylthiocyanate to yield 2-(4-chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone.
科学研究应用
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone has been studied extensively for its potential applications in the treatment of various inflammatory diseases, including sepsis, arthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
属性
CAS 编号 |
182188-91-6 |
|---|---|
产品名称 |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone |
分子式 |
C23H26Cl2N2O2S |
分子量 |
465.4 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26Cl2N2O2S/c24-19-6-2-17(3-7-19)22-27(21(28)16-30-22)13-1-12-26-14-10-23(29,11-15-26)18-4-8-20(25)9-5-18/h2-9,22,29H,1,10-16H2 |
InChI 键 |
FCFPNGVXEPCAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
同义词 |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)pr opyl)-4-thiazolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



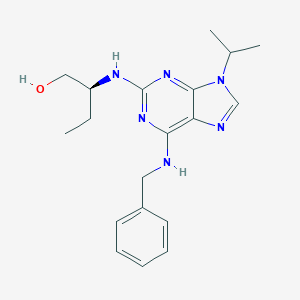
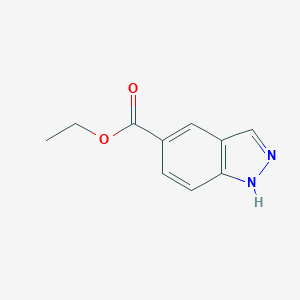

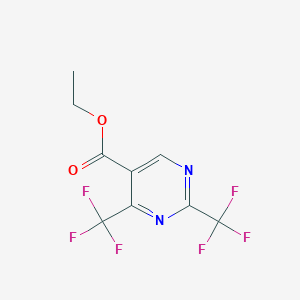
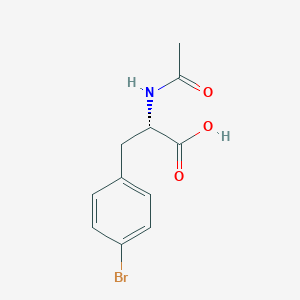
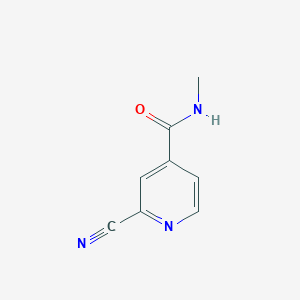
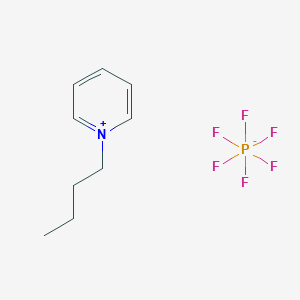
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
